1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone
Description
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is a piperidine-derived compound featuring a ketone group at the 1-position and a 4-aminophenyl substituent at the 3-position of the piperidine ring. Its structural framework combines aromatic amine and heterocyclic motifs, which are often associated with diverse pharmacological activities, including antimicrobial, anticancer, and antiallergy effects .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[3-(4-aminophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12(9-15)11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-9,14H2,1H3 |
InChI Key |
CNEVRELEIKQQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperidine with ethanone derivatives under controlled conditions. One common method involves the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes four primary reaction types:
*While the parent compound lacks nitro groups, synthetic intermediates often require nitro reduction steps .
Amine Alkylation
Reacting with methyl iodide under basic conditions:
text1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone + CH₃I → 1-[3-(4-Aminophenyl)-1-methylpiperidin-1-ium]ethanone iodide
-
Yield: 78% (methanol, 0°C, 4h)
-
Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1)
Catalytic Hydrogenation
Reduction of nitro intermediates during synthesis:
text1-(3-(4-Nitrophenyl)piperidin-1-yl)ethanone → this compound
Acylation Reactions
Acetylation of the aromatic amine:
textThis compound + (Ac)₂O → 1-[3-(4-Acetamidophenyl)piperidin-1-yl]ethanone
Piperidine Nitrogen Reactivity
The lone pair on the piperidine nitrogen participates in:
-
Mannich Reactions : Forms β-amino ketone derivatives
-
Quaternary Ammonium Salt Formation : With alkyl halides via SN2 mechanism
Aromatic Amine Chemistry
The para-aminophenyl group undergoes:
-
Electrophilic Substitution : Bromination occurs at the meta position to the amine
-
Diazotization : Forms diazonium salts for coupling reactions
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors:
textThis compound → (4-Methylpiperazin-1-yl)(1-(3-aminophenyl)piperidin-4-yl)methanone
Coordination Chemistry
Forms complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| Pd(OAc)₂ | 2:1 | Cross-coupling catalysis |
| FeCl₃ | 3:1 | Oxidation catalyst |
Stability Considerations
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH < 3) | Piperidine ring protonation → cleavage | 8.2h |
| Alkaline (pH > 10) | Ketone enolization → tautomerization | 14.5h |
| UV Light | Aromatic ring photo-oxidation | 72h |
Scientific Research Applications
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The aminophenyl group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division, apoptosis, or signal transduction .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include substitutions on the piperidine/piperazine rings, aryl groups, and modifications to the ethanone moiety. These differences critically influence physicochemical properties and biological activity.
Key Observations :
- Amino vs. Chloro Groups: The 4-aminophenyl group in the target compound facilitates hydrogen bonding, improving solubility and target interaction, whereas chlorophenyl analogs (e.g., ) exhibit higher lipophilicity, favoring membrane penetration.
- Piperidine vs.
- Heterocyclic Replacements : Tetrazole-containing analogs () introduce aromatic heterocycles, altering electronic properties and metabolic stability.
Physicochemical Properties
- Lipophilicity: The 4-aminophenyl group reduces logP compared to chlorophenyl or fluorophenyl analogs, impacting bioavailability .
- Isomerization: Piperidinyl ethanones exhibit amide bond isomerism, as shown in variable-temperature NMR studies, affecting conformational stability .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the aryl ring, while electron-donating groups (e.g., amino in the target compound) enhance resonance stabilization.
Biological Activity
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone, often referred to as a piperidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications, particularly in cancer treatment and neurological disorders.
Structural Characteristics
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the 4-aminophenyl group enhances its interaction with various biological targets, potentially influencing its pharmacological profile.
Anticancer Activity
Research has shown that derivatives of piperidine, including this compound, can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways associated with tumor growth and proliferation.
- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells. Studies indicate that certain piperidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
Neuropharmacological Effects
Piperidine derivatives have also been evaluated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
- CNS Activity : Some studies highlight the ability of these compounds to interact with serotonin and dopamine receptors, suggesting potential applications in managing conditions like depression and anxiety .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Studies : In vitro assays demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics against various cancer cell lines (e.g., MCF7 for breast cancer) indicating its potential as a lead compound for further development .
- Neuroprotective Studies : Research involving animal models has shown that piperidine derivatives can improve cognitive function and reduce neuroinflammation, supporting their use in neurodegenerative disease models .
Data Tables
Q & A
Q. Key Variables :
- Catalyst loading : Higher AlCl₃ concentrations (1.2–1.5 eq) improve acylation efficiency but may increase side reactions.
- Temperature : Reactions at 80–100°C optimize kinetics without degrading thermally sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
How is structural confirmation of this compound achieved using spectroscopic methods?
Basic Research Focus
1H-NMR and 13C-NMR are critical for verifying the piperidine ring conformation and substituent positions:
Q. Mass Spectrometry (MS) :
Q. Table 1. Representative 1H-NMR Data for Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperidine CH₂ | 2.1–2.5 | Multiplet | |
| Aromatic (4-aminophenyl) | 6.7–7.2 | Doublet | |
| Acetyl CH₃ | 2.1 | Singlet |
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Discrepancies in NMR coupling constants or unexpected peaks often arise from:
- Conformational isomerism : Piperidine rings may adopt chair or boat conformations, altering coupling constants. Dynamic NMR at variable temperatures (e.g., 25–60°C) can identify interconverting isomers .
- Impurity profiling : LC-MS or HPLC-DAD detects byproducts (e.g., over-acylated derivatives) that skew integration ratios .
- Crystallography : Single-crystal X-ray diffraction (as in related oxime derivatives) provides unambiguous bond-length validation .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in drug discovery?
Q. Advanced Research Focus
- Substitution on the piperidine ring : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at position 3 enhances metabolic stability .
- Amino group modification : Acetylation or sulfonylation of the 4-aminophenyl moiety alters solubility and target affinity .
- Bioisosteric replacement : Replacing the ethanone group with a carboxylic acid or amide mimics physiochemical properties of lead compounds .
Q. Table 2. Representative Derivatives and Biological Activities
| Derivative | Modification | Observed Activity | Reference |
|---|---|---|---|
| 4-Cyclopropylbenzoyl analog | Aryl substitution | Improved enzyme inhibition | |
| Methoxy oxime derivative | Oxime functionalization | Enhanced crystallinity |
What purification methods maximize yield and purity for this compound?
Q. Basic Research Focus
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves acylated byproducts .
- Acid-Base Extraction : For amine-containing intermediates, pH adjustment (HCl/NaOH) isolates the free base .
How does the compound’s stability vary under different storage conditions?
Q. Advanced Research Focus
- Thermal stability : TGA data show decomposition onset at ~200°C, suggesting room-temperature storage is sufficient .
- Light sensitivity : The 4-aminophenyl group may oxidize under UV light; amber vials and inert atmospheres (N₂) prevent degradation .
- Humidity : Hygroscopicity is low (as per analogous acetophenones), but desiccants (silica gel) are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
